5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating the reactants under reflux in solvents such as butanol (BuOH) with the presence of bases like sodium methoxide (MeONa) . The selective formation of the desired pyrrolopyrimidine derivative can be achieved by adjusting the nature of the acyl group and the reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the pyrrolopyrimidine ring or the substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid (m-CPBA) is commonly used for oxidizing the methylsulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as benzylamine (BnNH2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced pyrrolopyrimidine compounds, and substituted derivatives with various functional groups.
Scientific Research Applications
5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives also have similar chemical properties and applications.
Uniqueness
5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group and the propyl chain differentiates it from other pyrrolopyrimidine derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities .
Properties
Molecular Formula |
C17H19N3O3S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-methyl-2-methylsulfonyl-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H19N3O3S/c1-4-10-20-16(21)15-14(18-17(20)24(3,22)23)13(11-19(15)2)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3 |
InChI Key |
KAIKVFSYEBXQHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1S(=O)(=O)C |
Origin of Product |
United States |
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